(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide
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Overview
Description
The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives are often synthesized through the condensation of 2-aminobenzenethiol with a suitable electrophile . The presence of the allyl and sulfamoyl groups suggests additional steps involving allylation and sulfamoylation .Molecular Structure Analysis
The molecule contains a benzothiazole core, which is a planar, conjugated system that can participate in π-π stacking interactions . The presence of the allyl group suggests potential reactivity at this site, possibly through allylic activation or participation in pericyclic reactions .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . The specific reactivity of this compound would depend on the reaction conditions and the other reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the polar sulfamoyl group, the conjugated benzothiazole core, and the lipophilic benzene and allyl groups .Scientific Research Applications
Antimicrobial Applications
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide, as part of a broader class of compounds, has shown promising applications in antimicrobial research. Derivatives of fluorobenzamides, including those containing thiazole and thiazolidine rings, have been synthesized and tested for their antimicrobial properties. Specifically, compounds with a fluorine atom at the 4th position of the benzoyl group have demonstrated enhanced antimicrobial activity. Microwave-induced synthesis of such compounds has led to the discovery of analogs with significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal pathogens (Desai, Rajpara, & Joshi, 2013).
Synthesis and Evaluation of Novel Sulfonamide Derivatives
Another direction of research involves the synthesis and antibacterial activity evaluation of novel sulfonamide derivatives containing a 2-amino-1,3-thiazole fragment. These derivatives have been synthesized using efficient methods under solvent-free conditions and evaluated for their antibacterial effectiveness against S. aureus and E. coli. In silico ADME prediction also offers insights into their biological behavior, indicating a potential for therapeutic applications (Rafiee Pour et al., 2019).
Chemical Reactivity and Formation of Novel Cyclic Ylides
Research on the reactivity of carbenes and diazoalkanes bearing arylthio and allylthio groups on β-carbon has uncovered the formation of novel cyclic ylides, such as thietanonium ylides, through intramolecular electrophilic addition. These studies provide valuable insights into the mechanisms and potential applications of these ylides in synthesizing complex molecular structures (Ojima & Kondo, 1973).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-fluoro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S2/c1-2-9-21-14-8-7-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-3-5-12(18)6-4-11/h2-8,10H,1,9H2,(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXBSKFILXZYOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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